molecular formula C19H17ClN4O3S B5786863 4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B5786863
M. Wt: 416.9 g/mol
InChI Key: SUJLNAVPBTWFTG-UHFFFAOYSA-N
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Description

4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound that features a triazole ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, typically using a thiol reagent.

    Acetylation: The acetyl group is introduced through an acetylation reaction, using acetic anhydride or acetyl chloride.

    Coupling with Benzoic Acid: The final step involves coupling the synthesized intermediate with benzoic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are likely involved in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenylboronic acid
  • 4-fluorophenylboronic acid
  • 4-(trifluoromethyl)phenylboronic acid

Uniqueness

4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to its combination of a triazole ring, a chlorophenyl group, and a benzoic acid moiety. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[[2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-2-24-17(12-3-7-14(20)8-4-12)22-23-19(24)28-11-16(25)21-15-9-5-13(6-10-15)18(26)27/h3-10H,2,11H2,1H3,(H,21,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJLNAVPBTWFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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